1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
“1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid” is an organic compound with the molecular formula C16H17NO4S and a molecular weight of 319.381. It is also known by its IUPAC name, 1-(2-naphthylsulfonyl)-4-piperidinecarboxylic acid1.
Synthesis Analysis
While specific synthesis methods for “1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid” are not readily available, piperidine derivatives in general can be synthesized through various intra- and intermolecular reactions2. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions2.
Molecular Structure Analysis
The molecular structure of “1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid” includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state12. Attached to this ring are a 2-naphthylsulfonyl group and a carboxylic acid group1.
Chemical Reactions Analysis
Specific chemical reactions involving “1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid” are not readily available. However, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions2.Physical And Chemical Properties Analysis
“1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid” is a powder at room temperature1. More specific physical and chemical properties are not readily available.Scientific Research Applications
Crystal Structure Analysis
The study on the crystal structures of salts derived from piperidine showcases the significance of non-covalent interactions in structure formation. Specifically, two anhydrous salts prepared with naphthalene-1,5-disulfonic acid, and 4-nitrophthalic acid exhibit complex crystal structures stabilized by classical hydrogen bonds alongside CH2···O, O···Cπ, and CH2···π interactions. These findings underscore the utility of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid derivatives in studying supramolecular synthons and their roles in crystalline architectures (Jin et al., 2015).
Anticancer Potential
A research initiative aimed at synthesizing new propanamide derivatives that incorporate 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid and evaluating their efficacy as anticancer agents has yielded promising results. Certain derivatives demonstrate significant anticancer activity, highlighting the potential of these compounds in cancer treatment research (Rehman et al., 2018).
Nanomagnetic Catalysis
The functionalization of Fe3O4 nanoparticles with Piperidine-4-carboxylic acid (PPCA) leads to the development of Fe3O4-PPCA, a novel nanomagnetic reusable catalyst. This catalyst has demonstrated efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing its potential in facilitating green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).
Enzyme Inhibition Studies
The synthesis and evaluation of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives reveal significant enzyme inhibition activities. These compounds, based on 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid, exhibit potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of treatments for neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure1.
Future Directions
Piperidine derivatives, including “1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid”, have significant potential in the pharmaceutical industry2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2. Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety2.
properties
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJITYWHEVEXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid | |
CAS RN |
147959-02-2 | |
Record name | 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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